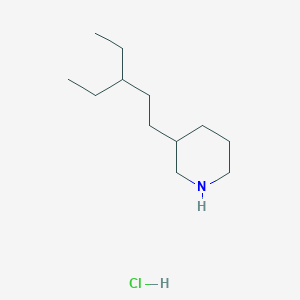

3-(3-Ethylpentyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(3-ethylpentyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-3-11(4-2)7-8-12-6-5-9-13-10-12;/h11-13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLLRNGJYKRXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3-Ethylpentyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, leading to various biochemical effects. Additionally, this compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to alterations in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or receptors, leading to conformational changes that either inhibit or activate their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular functions. At higher doses, it can cause toxic or adverse effects, including organ dysfunction and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. Enzymes such as cytochrome P450s, flavin-containing monooxygenases, and UDP-glucuronosyltransferases play key roles in the metabolism of this compound. These metabolic pathways can influence the compound’s pharmacokinetics, bioavailability, and overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential. For example, its accumulation in specific tissues such as the liver or brain may enhance its effects on those organs.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also be influenced by its chemical properties, such as its hydrophobicity or charge, which affect its ability to cross cellular membranes and reach specific intracellular sites.

Biological Activity

3-(3-Ethylpentyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : Approximately 219.79 g/mol

- Structure : The compound features a piperidine ring, which is known for its diverse biological activities.

Biological Activities

Piperidine derivatives, including this compound, have been investigated for several biological activities:

- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial and fungal strains, indicating a potential for therapeutic applications in treating infections .

- Neurological Effects : Research has indicated that piperidine derivatives can interact with histamine receptors, particularly the H3 receptor. These interactions may lead to wake-promoting effects and potential applications in treating conditions such as narcolepsy and cognitive disorders .

- Antitumor Activity : Certain piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

The biological activity of this compound may be attributed to its interaction with various receptors and pathways:

- Histamine H3 Receptor : The compound may act as an antagonist or inverse agonist at the H3 receptor, which is involved in regulating neurotransmitter release. Studies on similar compounds have shown significant effects on neurotransmitter levels in the brain, influencing cognitive functions and sleep regulation .

- Sigma-1 Receptor Interaction : Recent findings suggest that some piperidine derivatives also interact with sigma-1 receptors, which are implicated in pain modulation and neuroprotection. This dual action could enhance the therapeutic profile of these compounds in treating neuropathic pain .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of piperidine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against Candida auris. This suggests that structural modifications in piperidine derivatives can lead to enhanced antifungal activity .

Case Study: Neurological Effects

Clinical trials involving histamine H3 receptor antagonists have demonstrated significant improvements in sleep quality and cognitive function among patients with narcolepsy. The compound's ability to modulate neurotransmitter release positions it as a promising candidate for further development in treating sleep disorders .

Comparison with Similar Compounds

Alkyl-Substituted Piperidine Hydrochlorides

These derivatives feature alkyl chains or branched hydrocarbons on the piperidine ring, influencing lipophilicity and pharmacokinetics.

Key Findings :

Aryl- and Phenoxy-Substituted Piperidine Hydrochlorides

These derivatives include aromatic or phenoxy groups, often associated with receptor binding.

Key Findings :

Ester/Carboxylate-Substituted Piperidine Hydrochlorides

These derivatives feature ester or carboxylate groups, often influencing solubility and enzymatic interactions.

Key Findings :

- Carboxylate esters are pivotal in prodrug design, enabling controlled release .

Preparation Methods

Stepwise Preparation Method

The method can be summarized into five key steps, each optimized for purity, yield, and operational simplicity:

| Step | Description | Key Conditions | Outcomes/Yields |

|---|---|---|---|

| 1 | Esterification of 3-pyridineacetic acid hydrochloride to form ethyl 3-pyridine acetate | Use of ethanol, acid catalyst (details vary) | Formation of ester intermediate |

| 2 | Quaternization : Formation of (N-benzyl)-3-pyridine acetate ethyl ammonium chloride by reaction with benzyl chloride | Room temperature, acetonitrile solvent, benzyl chloride 1-3 molar equiv., reflux at 80-90°C for 10-16 h | Yellow solid product, yield ~95% |

| 3 | Catalytic hydrogenation : Reduction of pyridine ring to piperidine using Pd/C catalyst under hydrogen pressure | 5% Pd/C (0.1 molar equiv.), ethanol solvent, 10-30 atm H2, 40±5°C, 9-12 h | White solid intermediate, quantitative yield (~100%) |

| 4 | Optical resolution : Separation of (R)-enantiomer using L-(+)-mandelic acid | Resolution conditions not fully detailed but critical for >99% optical purity | Enantiomerically pure intermediate |

| 5 | Formation of hydrochloride salt : Treatment with dry HCl to obtain stable white solid | Dry HCl treatment, isolation | Stable, easy-to-store (R)-3-piperidine ethyl acetate hydrochloride |

Detailed Reaction Conditions and Notes

Step 1 & 2: Esterification and Quaternization

- Reagents : 3-pyridineacetic acid hydrochloride is esterified to ethyl 3-pyridine acetate.

- Quaternization : Benzyl chloride is added dropwise to a solution of the ester in acetonitrile at room temperature.

- Reaction monitoring : Thin-layer chromatography (TLC) confirms reaction completion.

- Purification : After reflux, solvent is removed under reduced pressure; residual benzyl chloride is washed away with ether.

- Yield : Approximately 95% yield of (N-benzyl)-3-pyridine acetate ethyl ammonium chloride (III).

Step 3: Catalytic Hydrogenation

- Catalyst : 5% Pd on carbon (Pd/C), typically 0.1 molar equivalent relative to substrate.

- Conditions : Hydrogen pressure of 10-30 atm, temperature maintained at 40±5°C.

- Duration : 9-12 hours to ensure complete reduction of pyridine ring to piperidine.

- Workup : Filtration to remove catalyst, washing with ethanol, solvent removal.

- Neutralization : The white solid is treated with 2-4 M sodium carbonate solution to free the amine.

- Extraction : Ethyl acetate extraction, washing with saturated NaCl, drying over anhydrous sodium sulfate.

- Yield : Quantitative (100%) yield of ethyl 3-piperidine acetate (IV).

Step 4: Optical Resolution

- Chiral resolving agent : L-(+)-mandelic acid is used to separate the (R)-enantiomer.

- Outcome : Achieves optical purity greater than 99%, essential for pharmaceutical applications.

Advantages and Industrial Relevance

- High selectivity and yield : The process achieves high purity (>99% optical purity) and high yields (up to 100% in hydrogenation).

- Cost-effectiveness : Uses commercially available reagents and catalysts; avoids precious metals like platinum.

- Scalability : Conditions are suitable for industrial scale, avoiding micro-wave or ultra-high pressure techniques that are difficult to scale.

- Purification : Simple workup and purification steps, including solvent removal and washing, facilitate large-scale production.

- Storage : Conversion to hydrochloride salt improves stability and shelf life.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-pyridineacetic acid hydrochloride |

| Solvents | Acetonitrile (quaternization), Ethanol (hydrogenation) |

| Catalyst | 5% Pd/C (0.1 molar equiv.) |

| Hydrogen Pressure | 10-30 atm |

| Temperature | 40±5°C (hydrogenation), 80-90°C (quaternization reflux) |

| Reaction Time | 9-12 h (hydrogenation), 10-16 h (quaternization reflux) |

| Optical Resolution Agent | L-(+)-mandelic acid |

| Final Product Form | (R)-3-(3-Ethylpentyl)piperidine hydrochloride, white solid |

| Optical Purity | >99% enantiomeric excess |

| Yield | 95-100% in key steps |

Research Findings and Literature Support

- The synthesis method was disclosed in patents CN101723879B and CN101723879A, emphasizing industrial applicability, high yield, and optical purity.

- The use of benzyl chloride for quaternization and Pd/C for hydrogenation is a well-established and efficient route.

- Avoidance of precious metals like Pt and microwave technology improves cost and scalability.

- The optical resolution step ensures the production of enantiomerically pure material suitable for pharmaceutical use.

- The hydrochloride salt form enhances stability and ease of storage.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 3-(3-Ethylpentyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation & PPE : Use fume hoods to minimize inhalation of aerosols or dust. Wear nitrile gloves, lab coats, and NIOSH-approved eye protection to prevent skin/eye contact .

- Storage : Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., oxidizers). Regularly inspect storage conditions for leaks or degradation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose of as hazardous waste. Conduct post-spill air quality checks to ensure residual vapor elimination .

Q. What synthetic routes are reported for this compound, and how are reaction conditions optimized?

- Methodological Answer :

- Core Synthesis : Typically involves alkylation of piperidine precursors. For example, reacting 3-ethylpentyl bromide with piperidine under basic conditions (e.g., K₂CO₃ in ethanol) at 60–80°C for 12–24 hours .

- Yield Optimization : Use catalysts like Pd/C for hydrogenation steps or phase-transfer agents to enhance reaction efficiency. Monitor by-products (e.g., unreacted alkyl halides) via TLC or GC-MS .

Q. How can researchers systematically review literature on this compound’s physicochemical properties?

- Methodological Answer :

- Keyword Strategy : Combine terms like “this compound,” “piperidine derivatives,” and “alkylation mechanisms” with Boolean operators. Include CAS numbers (if available) and synonyms (e.g., “3-ethylpentyl-piperidine HCl”) .

- Database Prioritization : Use SciFinder, Reaxys, and PubMed, filtering for peer-reviewed journals (avoiding non-academic sources like BenchChem) .

Advanced Research Questions

Q. How should discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Cross-validate using orthogonal methods (e.g., in vitro receptor binding vs. cellular viability assays) .

- Structural Confirmation : Verify compound identity via NMR (e.g., ¹H/¹³C) and HRMS to rule out isomer contamination. Compare with reference standards (e.g., USP/EP guidelines) .

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer :

- Reaction Monitoring : Employ real-time FTIR to detect intermediates (e.g., imine formation). Quench reactions at 85–90% completion to minimize side products.

- Purification Techniques : Use preparative HPLC with C18 columns or recrystallization (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. Validate purity via melting point and elemental analysis .

Q. Which analytical techniques are most robust for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 210–230 nm) to track decomposition (e.g., hydrolysis products) .

- Advanced Characterization :

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-DAD | Purity (>98%) | 0.1% w/w |

| NMR | Structural ID | 1–5 mol% |

| Karl Fischer | Water Content | 0.01% w/w |

- Reference pharmacopeial guidelines (e.g., USP) for acceptance criteria .

Contradiction Analysis & Experimental Design

Q. How can conflicting data on the compound’s solubility in polar solvents be addressed?

- Methodological Answer :

- Controlled Experiments : Measure solubility in triplicate using USP-type shake-flask methods (e.g., 25°C in water, ethanol, DMSO). Adjust for ionic strength (e.g., 0.1 M NaCl) to mimic physiological conditions.

- Data Normalization : Report results with Hansen solubility parameters (δD, δP, δH) to contextualize solvent interactions .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives (e.g., varying alkyl chain length or substituting piperidine with morpholine). Use computational modeling (e.g., DFT for electron distribution) to predict bioactivity .

- Biological Testing : Prioritize high-throughput screening (HTS) against target receptors (e.g., serotonin transporters) with IC₅₀ determination. Validate hits using SPR or radioligand assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.